molecular formula C12H16BrN B1343918 1-Benzyl-4-bromopiperidine CAS No. 301665-60-1

1-Benzyl-4-bromopiperidine

Cat. No.: B1343918
CAS No.: 301665-60-1
M. Wt: 254.17 g/mol
InChI Key: BIVWVMVLXIUILP-UHFFFAOYSA-N
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Description

1-Benzyl-4-bromopiperidine is an organic compound with the molecular formula C12H16BrN It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom The compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a bromine atom attached to the fourth carbon of the piperidine ring

Preparation Methods

1-Benzyl-4-bromopiperidine can be synthesized through several methods. One common synthetic route involves the bromination of 1-benzylpiperidine. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the fourth position of the piperidine ring.

Another method involves the use of 4-bromopiperidine as a starting material. In this approach, 4-bromopiperidine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form this compound. This method is advantageous due to its simplicity and high yield.

Industrial production of this compound often involves large-scale bromination reactions using automated equipment to ensure consistency and safety. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

1-Benzyl-4-bromopiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups. These reactions typically occur under basic conditions and result in the formation of substituted piperidine derivatives.

    Reduction Reactions: The compound can be reduced to 1-benzylpiperidine by using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction removes the bromine atom and replaces it with a hydrogen atom.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of functionalized piperidine derivatives, while reduction reactions typically produce 1-benzylpiperidine.

Scientific Research Applications

1-Benzyl-4-bromopiperidine has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It can be modified to produce compounds with potential therapeutic properties.

    Medicine: The compound is investigated for its potential use in drug development. Its derivatives have shown promise in the treatment of neurological disorders and other medical conditions.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications.

Mechanism of Action

The mechanism of action of 1-benzyl-4-bromopiperidine depends on its specific application. In general, the compound interacts with molecular targets such as enzymes, receptors, or ion channels. The bromine atom and benzyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

For example, in drug development, this compound derivatives may act as inhibitors or modulators of specific enzymes or receptors. The compound’s structure allows it to fit into the active site of the target protein, blocking its activity or altering its function.

Comparison with Similar Compounds

1-Benzyl-4-bromopiperidine can be compared with other similar compounds, such as:

    4-Bromopiperidine: This compound lacks the benzyl group, making it less versatile in terms of chemical modifications. it is still useful as a starting material for various synthetic reactions.

    1-Benzylpiperidine: This compound lacks the bromine atom, which reduces its reactivity in certain types of chemical reactions. It is, however, valuable in the synthesis of other piperidine derivatives.

    4-Benzylpiperidine: This compound has a benzyl group attached to the fourth carbon of the piperidine ring, similar to this compound. it lacks the bromine atom, which affects its chemical properties and reactivity.

The uniqueness of this compound lies in the presence of both the benzyl group and the bromine atom, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-benzyl-4-bromopiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVWVMVLXIUILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1Br)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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